molecular formula C24H19N5O3 B11210285 N-(4-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(4-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11210285
M. Wt: 425.4 g/mol
InChI Key: YFNQTYUMRQPKDL-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrimidobenzimidazole core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidobenzimidazole core, followed by the introduction of the methoxyphenyl and pyridinyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE: shares structural similarities with other pyrimidobenzimidazole derivatives.

    N-(4-METHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE: is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity.

Uniqueness

The uniqueness of N-(4-METHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE lies in its specific combination of functional groups and the resulting properties

Properties

Molecular Formula

C24H19N5O3

Molecular Weight

425.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-2-pyridin-4-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C24H19N5O3/c1-32-18-8-6-17(7-9-18)26-22(30)15-28-20-4-2-3-5-21(20)29-23(31)14-19(27-24(28)29)16-10-12-25-13-11-16/h2-14H,15H2,1H3,(H,26,30)

InChI Key

YFNQTYUMRQPKDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=NC=C5

Origin of Product

United States

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